Array ( [bid] => 15170041 ) Buy 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one | 918331-64-3

5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Catalog No.
S15778212
CAS No.
918331-64-3
M.F
C14H9BrClNO2
M. Wt
338.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1...

CAS Number

918331-64-3

Product Name

5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

IUPAC Name

5-bromo-2-(4-chloro-2-hydroxyphenyl)-3H-isoindol-1-one

Molecular Formula

C14H9BrClNO2

Molecular Weight

338.58 g/mol

InChI

InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-4-2-10(16)6-13(12)18/h1-6,18H,7H2

InChI Key

AQHYHVJHSSCLFL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=C(C=C3)Cl)O

5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic compound belonging to the isoindolinone class. This compound features a complex structure characterized by a bromine atom, a chlorine atom, and a hydroxy group attached to a phenyl ring. Its molecular formula is C14H9BrClNO2C_{14}H_{9}BrClNO_{2} with a molecular weight of approximately 338.58g/mol338.58\,g/mol . The unique combination of bromine and chlorine substituents contributes to its potential reactivity and biological activity.

The chemical behavior of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can be understood through various reactions:

  • Bromination and Chlorination: The synthesis often involves the bromination of precursor compounds followed by chlorination, allowing for the introduction of these halogens into the aromatic system .
  • Nucleophilic Substitution: The presence of the hydroxy group makes the compound susceptible to nucleophilic attack, leading to various substitution reactions that can alter its biological properties.
  • Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify its reactivity profile.

5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one exhibits significant biological activities, particularly in medicinal chemistry. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the halogen atoms may participate in halogen bonding, enhancing binding affinity . This compound has been investigated for its potential as an anti-cancer agent and in other therapeutic applications.

The synthesis of 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one can be achieved through several methods:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is commonly used to synthesize aryl-substituted isoindolinones by reacting aryl halides with organoboron compounds .
  • Direct Halogenation: The compound can be synthesized by directly halogenating 2-hydroxyacetophenone derivatives under controlled conditions.
  • Multi-step Synthesis: A series of reactions involving protective group strategies and functional group interconversions can also be employed to achieve the desired structure.

5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Research: In studies investigating the mechanisms of action of isoindolinone derivatives and their biological effects.

Interaction studies have shown that 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one interacts with various proteins and enzymes through hydrogen bonding and halogen bonding mechanisms. These interactions are crucial for understanding its pharmacological profile and optimizing its efficacy in therapeutic applications .

Several compounds share structural similarities with 5-Bromo-2-(4-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one:

Compound NameStructural FeaturesUnique Aspects
5-BromoisoindolinoneContains a bromine atom; simpler structureLacks additional halogen substituents
5-ChloroisoindolinoneContains chlorine; similar core structureDoes not have a hydroxy group
6-BromoquinolinoneContains a bromine atom; different core structureExhibits distinct biological properties due to quinoline core
5-HydroxyisoindolinoneHydroxy group present; simpler structureLacks halogen substituents affecting reactivity

Uniqueness: The distinct combination of the isoindolinone core structure with both bromine and chlorine substituents along with a hydroxy group gives this compound unique chemical reactivity and potential biological activities that are not found in other similar compounds .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

336.95052 g/mol

Monoisotopic Mass

336.95052 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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